(5Z)-3-cyclohexyl-1-methyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a prop-2-yn-1-yloxy phenyl group, and an imidazolidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with methyl isocyanide to form the imidazolidinone core. This intermediate is then reacted with 4-(prop-2-yn-1-yloxy)benzaldehyde under specific conditions to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the prop-2-yn-1-yloxy group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent .
Medicine
In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with enhanced strength, flexibility, and chemical resistance .
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4- (Aminomethyl)phenyl) (4- (prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis.
4- (4- (Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Used for UV light-induced covalent modification of biological targets.
Uniqueness
What sets (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthesis and potential for various scientific and industrial applications .
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-1-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H22N2O2S/c1-3-13-24-17-11-9-15(10-12-17)14-18-19(23)22(20(25)21(18)2)16-7-5-4-6-8-16/h1,9-12,14,16H,4-8,13H2,2H3/b18-14- |
InChI Key |
GXFUXPCFAHXUDR-JXAWBTAJSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC#C)/C(=O)N(C1=S)C3CCCCC3 |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OCC#C)C(=O)N(C1=S)C3CCCCC3 |
Origin of Product |
United States |
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